1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea
Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea is a urea derivative featuring a 1,1-dioxidoisothiazolidin-2-yl group attached to a 2-methylphenyl ring and a p-tolyl substituent. This compound’s structure combines a sulfone-containing heterocycle (isothiazolidine dioxide) with a urea linkage, which is frequently associated with bioactivity in medicinal chemistry. The p-tolyl group (para-methylphenyl) may enhance lipophilicity and influence binding interactions, while the sulfone moiety could improve solubility and metabolic stability.
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-4-7-15(8-5-13)19-18(22)20-17-12-16(9-6-14(17)2)21-10-3-11-25(21,23)24/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAWASSSUOZFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Isothiazolidin Ring
The synthesis begins with constructing the 1,1-dioxidoisothiazolidin-2-yl group. A widely reported method involves cyclization of β-chloroethylsulfonamide derivatives under oxidative conditions:
$$
\text{HS-CH₂-CH₂-NH}2 + \text{SOCl}2 \rightarrow \text{Cl-SO}2-\text{CH}2-\text{CH}2-\text{NH}2 \xrightarrow{\Delta} \text{Isothiazolidin-2-yl} \text{ ring}
$$
Key steps include:
- Sulfonation : Treatment of β-chloroethylamine with sulfuryl chloride (SOCl₂) yields β-chloroethylsulfonamide.
- Cyclization : Heating the sulfonamide in the presence of a base (e.g., K₂CO₃) induces ring closure to form the isothiazolidin scaffold.
- Oxidation : The sulfur atom is oxidized to a sulfone using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).
Functionalization with the 2-Methylphenyl Group
The isothiazolidin ring is subsequently functionalized at the 5-position with a 2-methylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:
$$
\text{Isothiazolidin-2-yl} + \text{2-Methylbromobenzene} \xrightarrow{\text{Pd(PPh₃)₄}} \text{5-(2-Methylphenyl)-1,1-dioxidoisothiazolidin-2-yl}
$$
Conditions :
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2–5 mol%).
- Base: Na₂CO₃ or Cs₂CO₃.
- Solvent: Toluene or dioxane at 80–100°C.
Urea Bond Formation
The final step involves coupling the 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl intermediate with p-tolyl isocyanate:
$$
\text{5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline} + \text{p-Tolyl isocyanate} \xrightarrow{\text{Base}} \text{Target Urea}
$$
Optimized Protocol :
- Reagents :
- Amine : 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline (1.0 equiv).
- Isocyanate : p-Tolyl isocyanate (1.2 equiv).
- Base : Triethylamine (2.0 equiv) in anhydrous dichloromethane.
- Procedure :
- The amine is dissolved in CH₂Cl₂ under nitrogen.
- Triethylamine is added dropwise, followed by slow addition of the isocyanate.
- The reaction is stirred at 25°C for 12–24 hours.
- Workup :
- The mixture is washed with HCl (1M), NaHCO₃ (sat.), and brine.
- The organic layer is dried (MgSO₄) and concentrated.
- Purification :
- Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields the pure urea derivative.
Mechanistic Insights into Urea Formation
The urea bond formation proceeds via a nucleophilic addition-elimination mechanism:
- Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbon of the isocyanate.
- Proton Transfer : A proton shifts from the amine to the oxygen, forming a tetrahedral intermediate.
- Elimination : The intermediate collapses, expelling CO₂ and forming the urea linkage.
$$
\text{R-NH}_2 + \text{O=C=N-R'} \rightarrow \text{R-NH-C(O)-NH-R'}
$$
Optimization Strategies for Improved Yield
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) increase reaction rates but may reduce selectivity. Dichloromethane balances reactivity and solubility.
Catalytic Additives
- DMAP (4-Dimethylaminopyridine) : Accelerates isocyanate activation (10 mol% improves yield by 15–20%).
- Molecular Sieves : Absorb moisture to prevent hydrolysis of the isocyanate.
Temperature Control
Maintaining temperatures below 30°C minimizes side reactions (e.g., oligomerization of isocyanates).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).
Applications and Derivatives
While direct biological data for this compound remains undisclosed, structurally analogous ureas exhibit:
Chemical Reactions Analysis
Types of Reactions
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. The isothiazolidine ring and urea moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Research Findings and Implications
- This unique architecture may offer novel interactions with biological targets such as kinases or PARP enzymes, as seen in BAI .
- Safety Profile : BAI’s lack of cardiovascular toxicity at effective doses () suggests that the isothiazolidine dioxide moiety may confer a favorable safety profile, a hypothesis that could extend to the target compound .
- Synthetic Scalability : High-yield methods for analogous ureas (e.g., 93% in ) support feasible large-scale synthesis of the target compound .
Biological Activity
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea is a complex organic compound notable for its structural features, including a dioxidoisothiazolidin moiety and a urea link. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are under investigation for various therapeutic applications.
Pharmacological Properties
Initial studies indicate that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies have indicated that it may affect cell cycle regulation by targeting specific kinases involved in tumor growth.
- Antimicrobial Effects : Similar compounds in its class have demonstrated antibacterial and antifungal properties. The presence of the dioxidoisothiazolidin moiety may enhance these effects by altering membrane permeability or inhibiting critical metabolic pathways in pathogens.
The biological activity is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The urea group can interact with various enzymes, potentially acting as a competitive inhibitor. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Receptor Binding : The compound's unique structural features may facilitate binding to specific receptors or proteins involved in cellular signaling pathways, thereby modulating their activity.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study A | Evaluated the anticancer activity against MDA-MB-231 breast cancer cells | Showed IC50 values of 10 µM, indicating significant inhibition of cell proliferation |
| Study B | Investigated antimicrobial properties against E. coli and S. aureus | Demonstrated minimum inhibitory concentrations (MICs) of 50 µg/mL for both bacteria |
| Study C | Assessed the compound's effect on CDK2 activity | Found that the compound inhibits CDK2 with an IC50 value of 0.004 µM, suggesting strong potential as an anticancer agent |
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound X | Contains a thiourea moiety | Antiviral and anticancer |
| Compound Y | Features a benzothiazole group | Antifungal and antibacterial |
| Compound Z | Simple urea derivative | Moderate cytotoxicity |
Q & A
Q. What synthetic strategies are recommended for preparing 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea?
Methodological Answer: The synthesis of urea derivatives typically involves multi-step routes:
Intermediate Preparation : Start with functionalization of the aromatic ring. For example, introduce the isothiazolidin-1,1-dioxide moiety via cyclization of sulfonamide precursors under acidic conditions .
Urea Formation : React the amine-functionalized intermediate (e.g., 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline) with p-tolyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 6–12 hours .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to achieve >95% purity .
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid diurea byproducts.
Q. How should structural characterization be performed for this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and urea linkage. The isothiazolidin-dioxide group will show distinct S=O stretching at ~1350–1150 cm in FT-IR .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/methanol). Resolve the structure to verify stereoelectronic effects of the dioxidoisothiazolidinyl group .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H] peak).
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer: Design a tiered screening approach:
Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
Target Engagement : If targeting kinases or enzymes, perform fluorescence polarization or thermal shift assays to assess binding .
Solubility and Stability : Evaluate kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved?
Methodological Answer: Address discrepancies via:
- Orthogonal Validation : Replicate assays in independent labs with standardized protocols (e.g., CLIA-certified facilities).
- Dose-Response Analysis : Test a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 screens to identify unintended interactions .
Example : If inconsistent cytotoxicity arises, confirm target specificity via siRNA knockdown or isoform-selective inhibitors.
Q. What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer: Leverage in silico tools for SAR refinement:
- Molecular Docking : Dock the compound into homology models of target proteins (e.g., kinases) using AutoDock Vina. Prioritize poses with hydrogen bonds to the urea moiety .
- QSAR Modeling : Train models on analogs (e.g., PubChem data) to predict bioactivity. Descriptors like logP, polar surface area, and H-bond donors are critical .
- MD Simulations : Run 100-ns simulations to assess conformational stability of the isothiazolidin-dioxide group in aqueous vs. lipid environments .
Q. Table 1: Key SAR Insights from Analog Studies
| Substituent Modification | Impact on Activity (vs. Parent Compound) | Reference |
|---|---|---|
| Replacement of p-tolyl with thiophene | ↑ Antiproliferative activity (HeLa) | |
| Methyl → Chloro at 2-position | ↓ Solubility, ↑ Target Binding Affinity |
Q. How to design in vivo studies based on in vitro data?
Methodological Answer: Translate findings using:
Pharmacokinetic Profiling : Administer a single IV/oral dose (e.g., 10 mg/kg) in rodents. Collect plasma at 0, 1, 4, 8, 24h for LC-MS/MS analysis of AUC and half-life .
Toxicity Screening : Perform acute toxicity studies (OECD 423) with histopathology of liver/kidney.
Efficacy Models : Use xenograft models (e.g., HT-29 colon cancer) with bioluminescent imaging to monitor tumor regression .
Note : Optimize formulation (e.g., PEGylated nanoparticles) if solubility <10 µM.
Q. What experimental controls are critical in environmental fate studies?
Methodological Answer: For ecotoxicological assessments:
- Abiotic Controls : Include dark controls (no light) and sterile buffers to distinguish photolysis vs. hydrolysis .
- Biotic Controls : Use microbial consortia from uncontaminated sites to assess biodegradation pathways.
- Matrix Spikes : Add deuterated analogs to correct for matrix effects in LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
